molecular formula C17H25N3O2 B13030873 Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate

Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate

Cat. No.: B13030873
M. Wt: 303.4 g/mol
InChI Key: CGNIPFBHWHMTGN-UHFFFAOYSA-N
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Description

Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and an indoline core, making it a versatile molecule for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate typically involves the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or using a catalytic amount of an acid such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the indoline core is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized indoline derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Substituted indoline or piperazine derivatives.

Scientific Research Applications

Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
  • Tert-butyl 1-indolecarboxylate
  • 1-Boc-4-(4-formylphenyl)piperazine

Uniqueness

Tert-butyl 5-(piperazin-1-yl)indoline-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 5-piperazin-1-yl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)20-9-6-13-12-14(4-5-15(13)20)19-10-7-18-8-11-19/h4-5,12,18H,6-11H2,1-3H3

InChI Key

CGNIPFBHWHMTGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)N3CCNCC3

Origin of Product

United States

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